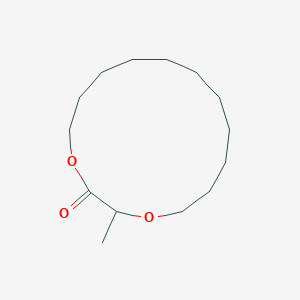
1,4-Dioxacyclopentadecan-2-one, 3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxacyclopentadecan-2-one, 3-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diol with a lactone precursor in the presence of a catalyst. The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality 1,4-Dioxacyclopentadecan-2-one, 3-methyl- .
化学反应分析
Types of Reactions
1,4-Dioxacyclopentadecan-2-one, 3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Strong nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
1,4-Dioxacyclopentadecan-2-one, 3-methyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the fragrance industry for its musk-like odor
作用机制
The mechanism of action of 1,4-Dioxacyclopentadecan-2-one, 3-methyl- involves its interaction with specific molecular targets. In biological systems, it may interact with cell membranes or proteins, altering their function. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through its chemical structure and reactivity .
相似化合物的比较
Similar Compounds
12-Methyl-13-tridecanolide: Known for its musky odor but differs in its chemical structure.
12-Methyl-9-oxa-14-tetradecanolide: Another musk compound with a different odor profile.
Muscolide: Possesses a musk note but with distinct sensory qualities.
Uniqueness
1,4-Dioxacyclopentadecan-2-one, 3-methyl- is unique due to its specific musk-like odor and its chemical stability. Its structure allows for various chemical modifications, making it versatile for different applications .
属性
CAS 编号 |
330952-48-2 |
|---|---|
分子式 |
C14H26O3 |
分子量 |
242.35 g/mol |
IUPAC 名称 |
3-methyl-1,4-dioxacyclopentadecan-2-one |
InChI |
InChI=1S/C14H26O3/c1-13-14(15)17-12-10-8-6-4-2-3-5-7-9-11-16-13/h13H,2-12H2,1H3 |
InChI 键 |
RWLBBLUDDPADQD-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=O)OCCCCCCCCCCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


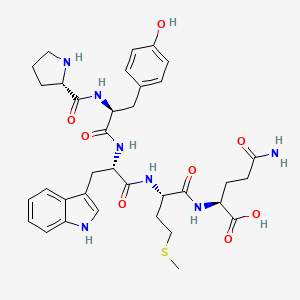
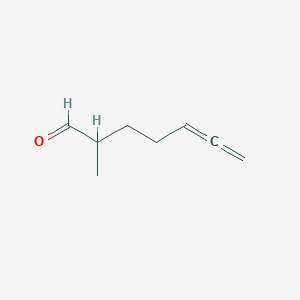
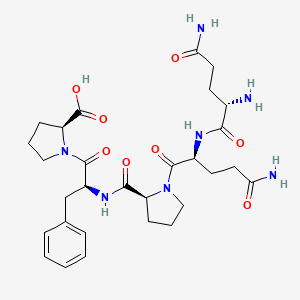
![2,2'-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole]](/img/structure/B14256551.png)
![1-[2-(2-Ethoxyethoxy)ethyl]-2-ethylcyclopropane](/img/structure/B14256556.png)
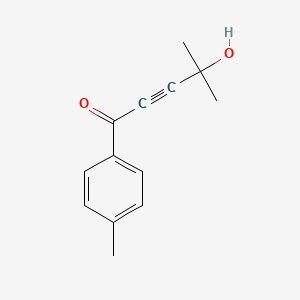
![3-[Bis(2,4,6-trimethylphenyl)phosphanyl]propanenitrile](/img/structure/B14256561.png)
![Benzamide, N-(aminocarbonyl)-3-[(iodoacetyl)amino]-](/img/structure/B14256565.png)
![(2S)-2-Amino-3-{[tert-butyl(diphenyl)silyl]oxy}propan-1-ol](/img/structure/B14256571.png)

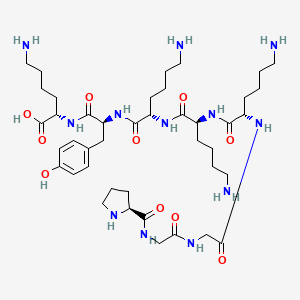
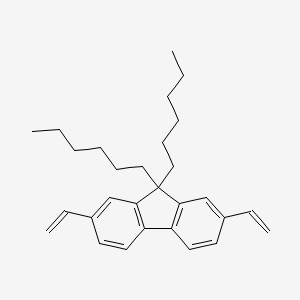
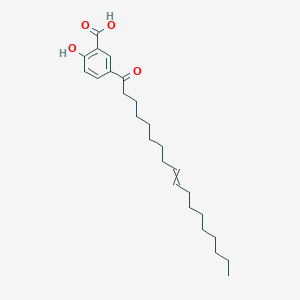
![Cyclopentanone, 2-[phenyl[(trimethylsilyl)oxy]methyl]-](/img/structure/B14256620.png)
